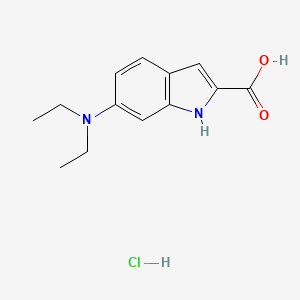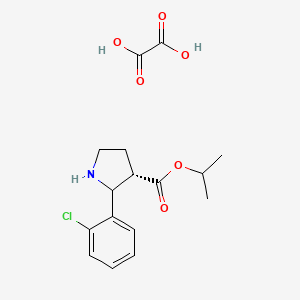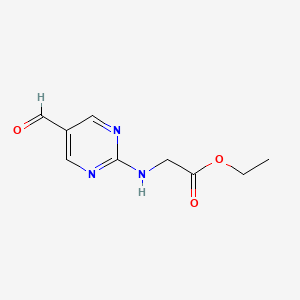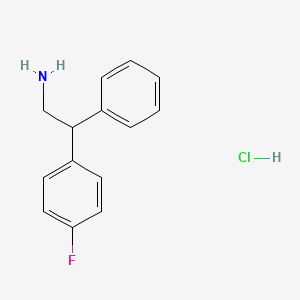
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" is a derivative of phenylethylamine with a fluorine atom on the phenyl ring. This structure suggests potential reactivity in both the aromatic system and the amine functionality, which could be exploited in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related fluorinated phenylethylamine derivatives has been explored in various studies. For instance, the synthesis of fluorous (S)- and (R)-1-phenylethylamines has been achieved by reacting (S)-(-)-1-phenylethylamine with alkylating reagents or by methylation of fluorous secondary amines in a Leuckart–Wallach reaction, yielding high yields and providing insights into the solubility patterns of these chiral amines and their hydrochlorides . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization, followed by acidification, with a high yield of 82.7% . These methods could potentially be adapted for the synthesis of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride."
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" has been determined using X-ray crystallography. For example, the crystal and molecular structures of 2-(dimethylamino)-2-oxo-3-(4-fluoro-phenyl)-5,5-dimethyl-1,3,2-oxazaphosphorinane have been determined, revealing that the compound adopts a chair conformation in the solid state with equatorially disposed dimethylamino substituents on phosphorus . This information can be useful in predicting the conformational preferences of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride."
Chemical Reactions Analysis
The reactivity of phenylethylamines in chemical reactions has been demonstrated in various studies. For instance, hydrochloric acid has been shown to catalyze the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines, indicating that the acid catalyzes the Pictet-Spengler condensation reaction . Additionally, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 5-fluoro-4-(4-methylpiperazino)-1,2-phenylenediamines leads to region-isomeric thiazolo[3,4-a]quinoxalines . These reactions highlight the potential of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" to participate in condensation reactions to form complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylethylamines and their derivatives have been studied to some extent. The solubility patterns and fluorous partition coefficients of novel chiral amines and their hydrochlorides have been qualitatively described, providing insights into their behavior in various solvents . Furthermore, the synthesis of 1-(4-fluorophenyl)-4-[3-(2-,3- and 4-alkyloxyphenylcarbamoyloxy)-2-hydroxypropyl] piperaziniumchlorides has been reported, with the structures confirmed by spectral data, and their potential antiarrhythmic activity evaluated . These studies contribute to our understanding of the properties of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" and its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This study presents a practical method for the synthesis of 2-fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlighting techniques that could potentially apply to related compounds (Qiu et al., 2009).
Polytetrafluoroethylene Synthesis and Characterization
Although focusing on polytetrafluoroethylene (PTFE), this review provides extensive data on the homopolymerization of tetrafluoroethylene, detailing processes that might be relevant for understanding the synthesis and properties of various fluorinated compounds (Puts et al., 2019).
Biogenic Amine Analysis
Catabolism of Biogenic Amines in Pseudomonas Species
This review analyzes how Pseudomonas species degrade biogenic amines, which are structurally similar to 2-(4-Fluorophenyl)-2-phenylethylamine. Understanding these pathways could be relevant for biotechnological applications, including the degradation of similar compounds (Luengo & Olivera, 2020).
A Review Current Analytical Methods for the Determination of Biogenic Amines in Foods
Although focusing on food analysis, this review outlines methods for the determination of biogenic amines, which could be relevant for analyzing 2-(4-Fluorophenyl)-2-phenylethylamine and related compounds in various matrices (Önal, 2007).
Molecular Imaging and Fluorescent Sensors
Toxicity of Organic Fluorophores Used in Molecular Imaging
This literature review discusses the toxicity of various fluorophores used in molecular imaging, a field that could potentially utilize fluorescent derivatives of 2-(4-Fluorophenyl)-2-phenylethylamine for imaging purposes (Alford et al., 2009).
Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol
This review focuses on the development of chemosensors for detecting various analytes, demonstrating the potential for creating sensors based on structurally related compounds for specific applications (Roy, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWRYOJMBHXBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590015 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
79314-49-1 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

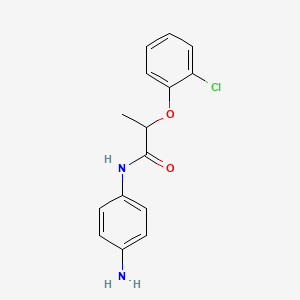
![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
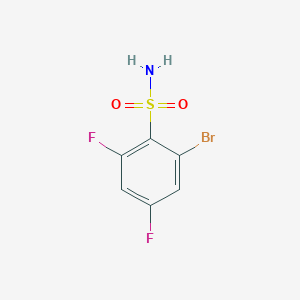
![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)
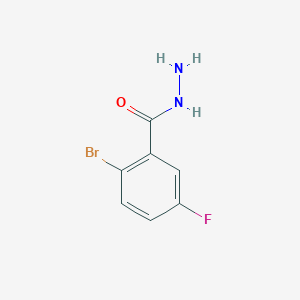
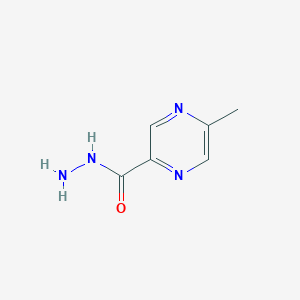
![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)
![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)
